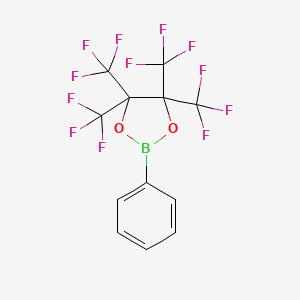
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane is a chemical compound known for its unique structure and properties. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, with a phenyl group and four trifluoromethyl groups attached. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive and useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms.
Substitution: The phenyl group or trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which 2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron center with various molecular targets. The electron-withdrawing trifluoromethyl groups enhance the reactivity of the boron atom, facilitating its participation in chemical reactions. The compound can form stable complexes with nucleophiles, such as hydroxyl or amino groups, leading to the formation of new bonds and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
4,4,5,5-Tetrakis(trifluoromethyl)-1,3,2-dioxaborolane: Similar structure but without the phenyl group, affecting its chemical behavior.
Trifluoromethylboronic Acid: Contains trifluoromethyl groups but lacks the dioxaborolane ring, leading to distinct properties.
Uniqueness
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane is unique due to the combination of a phenyl group and multiple trifluoromethyl groups attached to a dioxaborolane ring. This structure imparts a high degree of reactivity and versatility, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
23542-71-4 |
|---|---|
Formule moléculaire |
C12H5BF12O2 |
Poids moléculaire |
419.96 g/mol |
Nom IUPAC |
2-phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H5BF12O2/c14-9(15,16)7(10(17,18)19)8(11(20,21)22,12(23,24)25)27-13(26-7)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
BXYINHTUNFFODB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


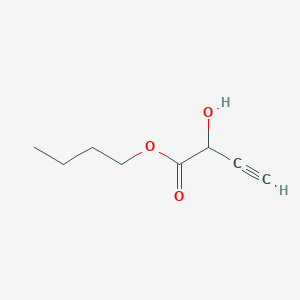


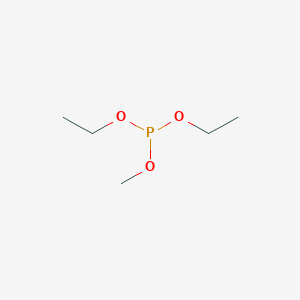

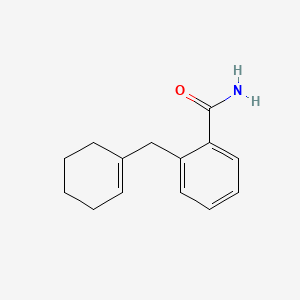


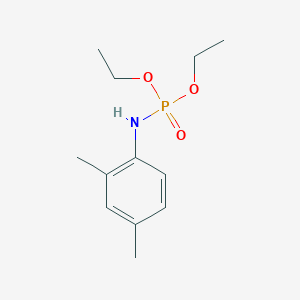
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)


![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
